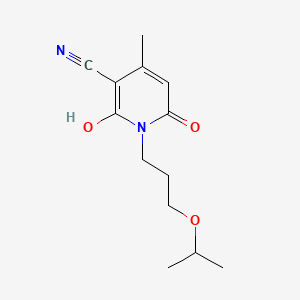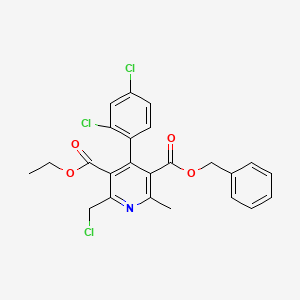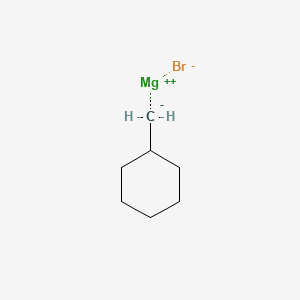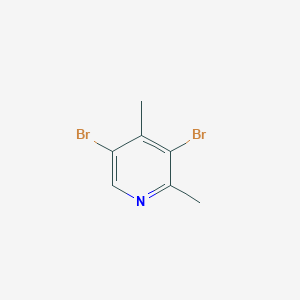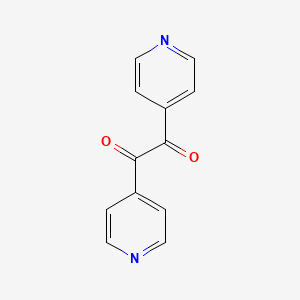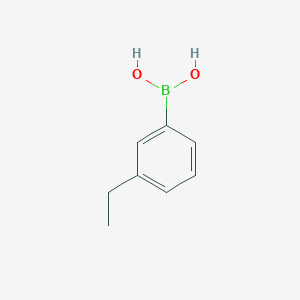
3-Ethylphenylboronic acid
Übersicht
Beschreibung
3-Ethylphenylboronic acid (3-EPBA) is a boronic acid that has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. 3-EPBA is a versatile reagent with a wide range of applications in the laboratory, including the synthesis of organic compounds, catalysis, and biochemical studies. It is a useful tool for organic chemists and biochemists due to its low cost and ease of use.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 3-Ethylphenylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes 3-Ethylphenylboronic acid a valuable tool in protein research and biochemistry.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties can be leveraged to separate specific compounds from a mixture, enhancing the efficiency of various industrial and research processes.
Development of Therapeutics
The interaction of boronic acids with diols is also utilized in the development of therapeutics . This opens up possibilities for the use of 3-Ethylphenylboronic acid in the pharmaceutical industry.
Synthesis of Boron-Containing Polymers
In the field of materials science, 3-Ethylphenylboronic acid is used as a precursor for the synthesis of boron-containing polymers . These polymers have applications in areas such as electronic materials, catalysis, and sensing .
Controlled Release of Insulin
Boronic acids, including 3-Ethylphenylboronic acid, have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.
Electrophoresis of Glycated Molecules
Boronic acids have also been used for electrophoresis of glycated molecules . This could be particularly useful in the study and analysis of glycated proteins and other biomolecules.
Wirkmechanismus
Target of Action
3-Ethylphenylboronic acid is primarily used in the field of organic synthesis, particularly in Suzuki coupling reactions . It forms reversible covalent complexes with various biological targets such as amino acids, sugars, and hydroxamic acids .
Mode of Action
The mode of action of 3-Ethylphenylboronic acid is primarily through its ability to form covalent bonds with its targets. This is achieved through a process known as boronate esterification, which involves the reaction of phenylboronic acid with ethyl alcohol in the presence of a catalyst .
Biochemical Pathways
3-Ethylphenylboronic acid is involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of 3-Ethylphenylboronic acid may be influenced by its stability in aqueous environments.
Result of Action
The primary result of the action of 3-Ethylphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of 3-Ethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the boronate esterification reaction requires the presence of a catalyst and is sensitive to temperature . Additionally, the stability of 3-Ethylphenylboronic acid in aqueous environments can influence its efficacy .
Eigenschaften
IUPAC Name |
(3-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMVRUCDZGFJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586043 | |
| Record name | (3-Ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylphenylboronic acid | |
CAS RN |
90555-65-0 | |
| Record name | (3-Ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90555-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
